molecular formula C19H19N3OS B5851154 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide

2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide

Cat. No. B5851154
M. Wt: 337.4 g/mol
InChI Key: DEISBVLGCBHKRJ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as BTQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BTQ belongs to the class of quinolinecarbohydrazide derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its biological effects by interacting with various molecular targets such as DNA, RNA, and proteins. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit topoisomerase II activity, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress angiogenesis. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival. In addition, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit anti-inflammatory and anti-bacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potent biological activity. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit potent anti-cancer and neuroprotective activity, making it an attractive candidate for further research. In addition, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is relatively easy to synthesize and purify, making it accessible to researchers.
One of the limitations of using 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potential toxicity. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. In addition, the exact mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One area of research is to further investigate the mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. By understanding the molecular targets of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, researchers may be able to develop more effective treatments for cancer and neurodegenerative diseases.
Another area of research is to explore the potential use of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in combination with other drugs. By combining 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide with other drugs, researchers may be able to enhance its biological activity and reduce its potential toxicity.
Finally, researchers may also explore the potential use of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in other scientific research fields such as infectious diseases and autoimmune disorders. By expanding the scope of research on 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, researchers may be able to uncover new applications and potential benefits of this promising compound.
In conclusion, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is a promising chemical compound that has shown potential applications in various scientific research fields. Its potent anti-cancer and neuroprotective activity make it an attractive candidate for further research. By understanding the mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide and exploring its potential use in combination with other drugs, researchers may be able to develop more effective treatments for cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of isobutylamine, 3-thiophene carboxaldehyde, and 4-hydrazinoquinoline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Another area of research where 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has shown potential is in the field of neurodegenerative diseases. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival.

properties

IUPAC Name

2-(2-methylpropyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13(2)9-15-10-17(16-5-3-4-6-18(16)21-15)19(23)22-20-11-14-7-8-24-12-14/h3-8,10-13H,9H2,1-2H3,(H,22,23)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEISBVLGCBHKRJ-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylpropyl)-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.